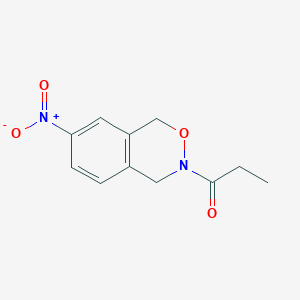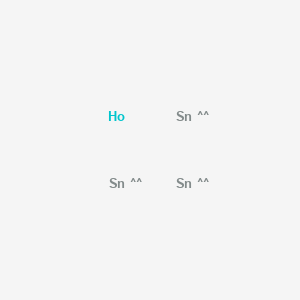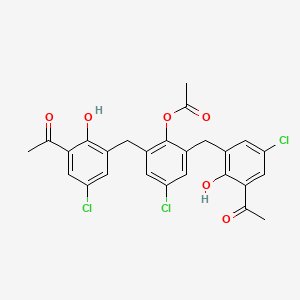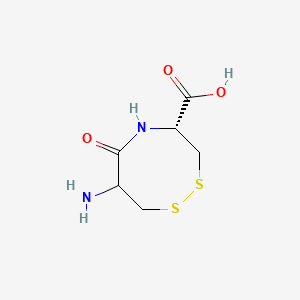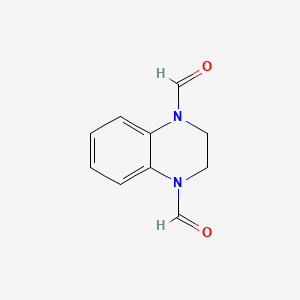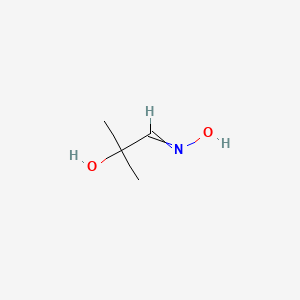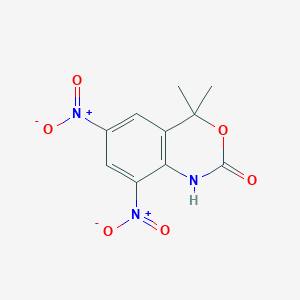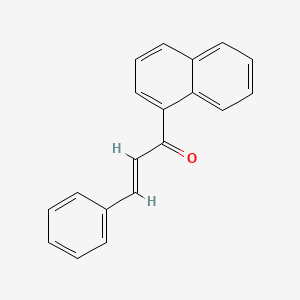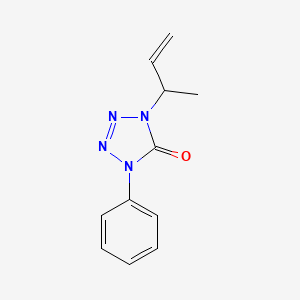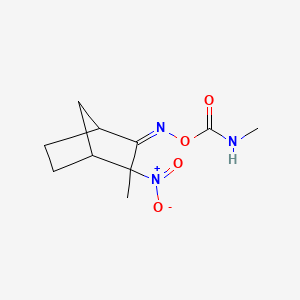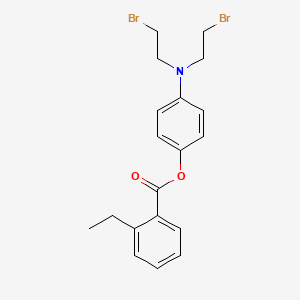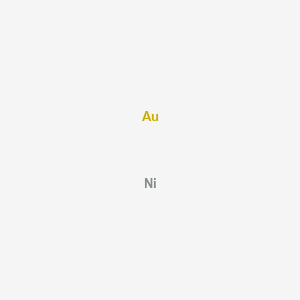
Gold--nickel (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold–nickel (1/1) is an alloy composed of equal parts gold and nickel. This compound is known for its unique combination of properties derived from both metals, making it valuable in various industrial and scientific applications. Gold is renowned for its excellent conductivity, resistance to oxidation, and malleability, while nickel contributes strength, durability, and magnetic properties.
准备方法
Synthetic Routes and Reaction Conditions
Gold–nickel (1/1) can be synthesized through several methods, including:
Electrodeposition: This involves the co-deposition of gold and nickel from a solution containing their respective salts.
Mechanical Alloying: This method involves the mechanical mixing of gold and nickel powders, followed by heat treatment to form a homogeneous alloy.
Chemical Vapor Deposition (CVD): In this process, gold and nickel are deposited from their gaseous precursors onto a substrate, forming a thin film of the alloy.
Industrial Production Methods
In industrial settings, gold–nickel (1/1) is often produced using large-scale electrodeposition techniques. This method is favored due to its ability to produce high-purity alloys with precise control over composition and thickness .
化学反应分析
Types of Reactions
Gold–nickel (1/1) undergoes various chemical reactions, including:
Reduction: Nickel oxides can be reduced back to metallic nickel using reducing agents such as hydrogen gas.
Substitution: The alloy can participate in substitution reactions where nickel atoms are replaced by other metals, altering the alloy’s properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in solution, often under electrochemical conditions.
Major Products
Oxidation: Nickel oxide and metallic gold.
Reduction: Metallic nickel and gold.
Substitution: Alloys with altered compositions and properties.
科学研究应用
Gold–nickel (1/1) has a wide range of applications in scientific research, including:
Catalysis: The alloy is used as a catalyst in various chemical reactions due to its unique surface properties.
Biomedical Applications: Gold–nickel nanoparticles are explored for use in drug delivery, imaging, and as antibacterial agents.
Electronics: The alloy’s excellent conductivity and resistance to oxidation make it valuable in electronic components and connectors.
Magnetic Applications: Due to the magnetic properties of nickel, the alloy is used in magnetic storage devices and sensors.
作用机制
The effects of gold–nickel (1/1) are primarily due to the combined properties of gold and nickel. The alloy’s mechanism of action in various applications includes:
Catalysis: The alloy provides active sites for chemical reactions, enhancing reaction rates and selectivity.
Antibacterial Activity: The release of nickel ions can disrupt bacterial cell membranes, leading to cell death.
Electrical Conductivity: The presence of gold ensures excellent conductivity, while nickel provides structural integrity.
相似化合物的比较
Gold–nickel (1/1) can be compared with other similar alloys, such as:
Gold–copper: This alloy is also used in electronics but lacks the magnetic properties of nickel.
Nickel–copper: Known for its corrosion resistance and strength, but does not have the same conductivity as gold.
Gold–palladium: Used in catalysis and electronics, offering excellent resistance to oxidation but at a higher cost.
Conclusion
Gold–nickel (1/1) is a versatile alloy with unique properties derived from both gold and nickel. Its applications span various fields, including catalysis, biomedical research, electronics, and magnetic devices. The alloy’s preparation methods, chemical reactions, and mechanisms of action highlight its significance in scientific and industrial contexts.
属性
CAS 编号 |
12044-85-8 |
|---|---|
分子式 |
AuNi |
分子量 |
255.660 g/mol |
IUPAC 名称 |
gold;nickel |
InChI |
InChI=1S/Au.Ni |
InChI 键 |
MSNOMDLPLDYDME-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


